molecular formula C57H98 B1505139 24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene CAS No. 76866-89-2

24R-Methylcholest-5-ene and 24R-ethylcholest-5-ene

Cat. No.: B1505139
CAS No.: 76866-89-2
M. Wt: 783.4 g/mol
InChI Key: RGQYXKLYUCQRKI-SWKPMNRDSA-N
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Description

24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are two closely related steroidal compounds belonging to the class of cholestanes. These compounds are characterized by their molecular formula C57H98 and molecular weight of 783.39 g/mol. They are structurally similar to cholesterol, with modifications at the 24th carbon position, where a methyl or ethyl group is attached, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene typically involves the modification of cholesterol or its derivatives

Industrial Production Methods: In an industrial setting, these compounds are produced through large-scale chemical synthesis processes that ensure high purity and yield. Advanced techniques such as catalytic hydrogenation and selective organic reactions are employed to achieve the desired structural modifications.

Chemical Reactions Analysis

Types of Reactions: 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Reduction reactions are typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

  • Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or iodine.

Major Products Formed: The major products formed from these reactions include various steroidal derivatives, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, these compounds are used as intermediates in the synthesis of more complex steroidal molecules. They serve as starting materials for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are studied for their biological activity, particularly in relation to their effects on cell membranes and metabolic pathways. They are used in research to understand the role of steroidal compounds in biological systems.

Medicine: . Their structural similarity to cholesterol makes them candidates for the treatment of cholesterol-related disorders and other metabolic diseases.

Industry: In the industrial sector, this compound are used in the production of cosmetics, dietary supplements, and other consumer products. Their ability to enhance the stability and efficacy of formulations makes them valuable ingredients.

Mechanism of Action

The mechanism by which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene exert their effects involves their interaction with cellular membranes and metabolic pathways. These compounds can modulate the activity of enzymes and receptors involved in cholesterol metabolism, leading to changes in lipid profiles and cellular functions.

Molecular Targets and Pathways:

  • Enzymes: These compounds can inhibit or activate enzymes involved in cholesterol synthesis and metabolism.

  • Receptors: They may interact with nuclear receptors and other signaling molecules that regulate gene expression and metabolic processes.

Comparison with Similar Compounds

  • Cholesterol: The parent compound from which 24R-Methylcholest-5-ene and 24R-Ethylcholest-5-ene are derived.

  • 24R-Methylcholesterol: A closely related compound with a methyl group at the 24th carbon position.

  • 24R-Ethylcholesterol: Another related compound with an ethyl group at the 24th carbon position.

Uniqueness: this compound are unique in their ability to modulate cholesterol metabolism and cellular functions. Their structural modifications provide distinct advantages in terms of stability, bioavailability, and therapeutic potential compared to other steroidal compounds.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h13,20-22,24-27H,7-12,14-19H2,1-6H3;12,19-21,23-26H,7-11,13-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQYXKLYUCQRKI-SWKPMNRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703734
Record name (24R)-Ergost-5-ene--stigmast-5-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76866-89-2
Record name (24R)-Ergost-5-ene--stigmast-5-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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